2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-3-ylethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c15-13(12-4-7-16-8-5-12)17-9-3-11-2-1-6-14-10-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDMHQTXCEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with (S)-5-oxo piperidine-2-carboxylic acid ethyl ester , which serves as the core scaffold. This compound is reacted with hydroxylamine derivatives (e.g., O-(tetrahydro-2H-pyran-2-yl) hydroxylamine) in an organic solvent such as ethyl acetate. The process involves:
- Dissolving the starting ester and hydroxylamine in ethyl acetate.
- Heating to 60–70°C to facilitate the formation of an oxime intermediate.
- Washing and drying the organic phase to isolate the oxime derivative.
This step is crucial for introducing the amino functionality necessary for subsequent modifications and is detailed in patent CN 115232113A.
Cyclization and Carboxylate Formation
Following oxime formation, the intermediate undergoes cyclization under controlled conditions—often at low temperatures (below -20°C)—with the addition of an acid catalyst (e.g., dilute HCl) and a reducing agent (e.g., sodium borohydride or other hydride sources). This step converts the oxime into a tetrahydropyran ring structure, forming the core heterocyclic system.
- The reaction mixture is carefully cooled.
- The reduction step is performed slowly to prevent side reactions.
- Post-reaction, the mixture is neutralized, and the product is isolated via filtration and recrystallization.
The process avoids the use of complex reagents like trimethyl sulfoxide iodide, simplifying the synthesis and reducing costs.
Formation of the Hydrochloride Salt
The free base is then converted into the hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution, ensuring the compound's stability and solubility for pharmaceutical applications.
Alternative Synthesis via Condensation and Cyclization
Di Keman Condensation Approach
As described in patent CN 104496858A, a key step involves Di Keman condensation of ethyl hydroxypropanoate with ethyl acrylate under basic conditions, typically using sodium ethylate or sodium hydrogen. This reaction occurs at low temperatures (-10°C to 0°C) and yields a tetrahydropyran-3-carboxylate derivative, which can be further processed into the target compound.
- The process is characterized by a one-pot operation, enhancing efficiency.
- The intermediate is obtained with high purity, reducing purification complexity.
Ring Closure and Functionalization
Subsequent steps involve ring closure through intramolecular cyclization, often facilitated by acid or base catalysis, to form the tetrahydropyran ring. The final steps include:
- Introduction of the piperidinyl moiety via nucleophilic substitution.
- Ester hydrolysis and conversion into the hydrochloride salt.
This route emphasizes mild reaction conditions and high yields, making it suitable for industrial scale-up.
Preparation of Tetrahydro-2H-pyran-4-carboxylate Derivatives
Patent US 20080306287A1 describes the synthesis of tetrahydropyran-4-carboxylic acid derivatives through halogenation and amidation steps, which can be adapted for the target compound:
- Halogenation of tetrahydropyran-4-carboxylic acid derivatives using thionyl chloride or oxalyl chloride.
- Amidation with piperidine derivatives under controlled conditions.
- Final salt formation with hydrochloric acid.
This method involves two main steps—halogenation and amidation—and can be optimized for the specific substitution pattern of the target molecule.
Key Reaction Conditions and Data Summary
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Oxime formation | Hydroxylamine derivative | Ethyl acetate | 60–70°C | 2–3 hours | Moderate | Purity enhanced by washing |
| Cyclization | Acid catalyst (HCl), reducing agent | Ethyl acetate | -20°C to room temp | 1–2 hours | High | Avoids complex reagents |
| Salt formation | HCl gas or solution | - | Room temp | 30 min | Quantitative | Stabilizes compound |
Notes on Process Optimization and Industrial Relevance
- Process simplicity : The methods favor one-pot reactions and minimal purification steps, reducing cost and time.
- Raw material availability : Starting materials such as piperidine derivatives, ethyl acetate, and hydroxylamine are commercially accessible.
- Reaction conditions : Mild temperatures and common solvents like ethyl acetate, ethanol, and water improve safety and scalability.
- Yield and Purity : Reported yields range from 60–85%, with high purity achievable through recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exhibit significant anticancer properties. They have been studied for their ability to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The inhibition of this pathway can enhance T-cell responses against tumors, making it a promising target for cancer treatment .
Neurological Disorders
The compound has shown potential in the treatment of neurological disorders due to its piperidine structure, which is known for modulating neurotransmitter systems. Its efficacy in enhancing cognitive functions and reducing anxiety-like behaviors has been documented in preclinical studies .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activities. Studies have suggested that such compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal explored the use of a derivative of this compound in a mouse model of melanoma. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to enhanced T-cell activation and decreased tumor-associated immune suppression .
Case Study 2: Cognitive Enhancement
Another investigation focused on the effects of the compound on animal models exhibiting symptoms of anxiety and cognitive deficits. The findings indicated improved performance in memory tasks and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers
2-(4-Piperidinyl)ethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride (CAS: 1219956-80-5)
- Key Difference : The piperidine substituent is at the 4-position instead of the 3-position.
- Implications : Positional isomerism can alter receptor binding affinity and metabolic stability. For example, 4-substituted piperidines often exhibit distinct conformational flexibility compared to 3-substituted analogs, which may influence interactions with biological targets .
Substituent Variations
3-Piperidinylmethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride
- Key Difference : A methyl group replaces the ethyl linker between the piperidine and ester moieties.
- Implications: The shorter methyl chain reduces lipophilicity (clogP ~1.2 vs.
Piperidino(3-Piperidinyl)methanone Hydrochloride (CAS: 40576-21-4)
- Key Difference : A ketone group replaces the ester linkage.
- Implications : Ketones are more chemically stable but less prone to enzymatic hydrolysis than esters. This compound has a higher melting point (215–216°C ) compared to typical ester derivatives, suggesting stronger crystalline packing forces .
Backbone Modifications
Methyl Tetrahydro-2H-Pyran-4-Carboxylate (CAS: 110238-91-0)
- Key Difference : Lacks the piperidine moiety entirely.
- It serves primarily as a synthetic intermediate .
N-(Tetrahydro-2H-Pyran-4-ylmethyl)ethanamine Derivatives
- Key Difference : Features an amide or ether linkage instead of an ester.
- Implications: Amides exhibit greater metabolic stability but lower solubility in aqueous media compared to esters. Ethers, being non-hydrolyzable, may prolong half-life in vivo .
Physicochemical Properties
Biological Activity
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS Number: 1220031-93-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects and therapeutic potential.
- Molecular Formula : C₁₃H₂₄ClNO₃
- Molecular Weight : 277.79 g/mol
- CAS Number : 1220031-93-5
- Purity : Minimum of 95% .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tetrahydro-2H-pyran-4-carboxylic acid derivatives. The process may require various reagents and conditions to optimize yield and purity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- ALK5 Inhibition : Compounds related to tetrahydropyran structures have shown potential as inhibitors of the ALK5 receptor, which is implicated in cancer progression and fibrosis. For instance, derivatives have been reported with IC₅₀ values as low as 25 nM for inhibiting ALK5 autophosphorylation .
- Antitumor Activity : In vivo studies demonstrated that certain derivatives can significantly inhibit tumor growth in xenograft models without notable toxicity, suggesting a favorable therapeutic window .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is believed that its activity may be linked to modulation of signaling pathways involved in cell proliferation and fibrosis, particularly through inhibition of TGF-β signaling pathways.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in a CT26 xenograft model. The compound was administered at a dose of 30 mg/kg, resulting in significant tumor growth inhibition compared to the control group. No severe adverse effects were observed, indicating a promising safety profile .
Study 2: ALK5 Receptor Inhibition
Another study focused on synthesizing various tetrahydropyran derivatives and assessing their potency as ALK5 inhibitors. Among these, one derivative exhibited an IC₅₀ value of 74.6 nM against NIH3T3 cells, highlighting the potential of these compounds in targeting fibrotic diseases and cancers .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄ClNO₃ |
| Molecular Weight | 277.79 g/mol |
| CAS Number | 1220031-93-5 |
| Minimum Purity | 95% |
| Biological Activity | IC₅₀ (nM) |
|---|---|
| ALK5 Inhibition | 25 |
| NIH3T3 Cell Activity | 74.6 |
Q & A
Q. What are the established synthetic routes for 2-(3-piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including esterification, coupling reactions, and salt formation. Key steps include:
- Esterification : Methyl tetrahydro-2H-pyran-4-carboxylate (, ASM2738) serves as a precursor, which can react with 3-piperidinylethanol under acidic conditions.
- Coupling : Amide or ester coupling reagents (e.g., DCC or EDC) may facilitate the formation of the piperidinyl-ethyl linkage.
- Salt Formation : Hydrochloride salt formation is achieved via treatment with HCl in a polar solvent like ethanol or acetone.
Q. Optimization Strategies :
- Use catalytic systems (e.g., acetyl chloride in acetonitrile) to enhance reaction efficiency ().
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Purify intermediates via column chromatography (silica gel) or recrystallization ().
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Approaches :
Q. What are the recommended storage conditions and handling protocols?
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group ().
- Handling : Use PPE (gloves, goggles) due to potential irritancy (HCl byproduct). Work in a fume hood to avoid inhalation ().
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Methodology :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP (estimated ~2.5) and PSA (~50 Ų) ().
- Docking Studies : Map interactions with targets (e.g., GPCRs or ion channels) using software like AutoDock Vina ().
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability ().
Q. What strategies resolve contradictions in biological activity data across studies?
Case Example : If cytotoxicity varies (e.g., HEK cell IC₅₀ discrepancies in ):
- Dose-Response Curves : Validate assays across multiple cell lines (e.g., HEK vs. CHO).
- Batch Analysis : Compare purity (>97% vs. 90% batches in ) and counterion content (HCl stoichiometry).
- Solubility Testing : Use DMSO stock solutions with <0.1% water to prevent aggregation ().
Q. How can structure-activity relationships (SAR) be explored for this compound?
Experimental Design :
- Analog Synthesis : Modify the piperidinyl group (e.g., 2- vs. 3-substitution) or pyran ring (e.g., 4-methyl vs. 4-phenyl in ).
- Biological Assays : Test analogs against targets (e.g., MERS-CoV inhibitors in ) to identify critical functional groups.
- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity ().
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key Considerations :
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency ().
- Yield Optimization : Pilot reactions in continuous flow reactors to improve reproducibility ().
- Regulatory Compliance : Document impurity profiles (e.g., residual solvents per ICH Q3C) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
